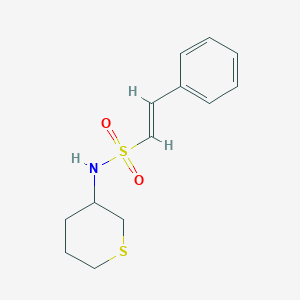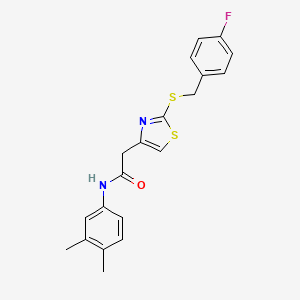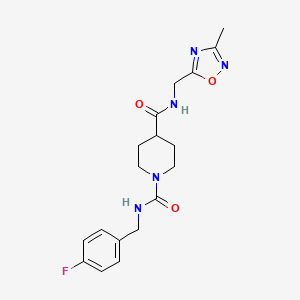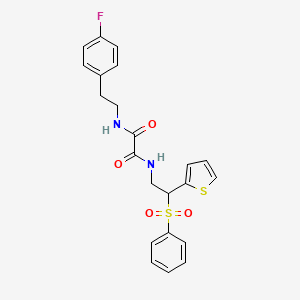
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is an organic compound with a molecular formula of C10H11BrN2O. It is a member of the isoquinoline family, which has a wide range of uses in the fields of biochemistry, pharmacology and organic chemistry. This compound has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been studied for its potential applications in the fields of biochemistry, pharmacology and organic chemistry. In biochemistry, this compound has been studied for its potential use in the synthesis of various compounds, such as amino acids, peptides and proteins. In pharmacology, it has been studied for its potential use in the synthesis of various drugs and pharmaceuticals. In organic chemistry, it has been studied for its potential use in the synthesis of various organic compounds, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including cytochrome P450 enzymes. It is also believed to act as an agonist of various G-protein coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one are not yet fully understood. However, it is believed that this compound may have potential therapeutic effects, such as the inhibition of certain enzymes and the activation of certain G-protein coupled receptors. It has also been suggested that this compound may have potential antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, this compound is not widely available and may be difficult to obtain in some regions. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects.
Direcciones Futuras
There are several potential future directions for 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and structure-activity relationships could lead to the development of more effective drugs and pharmaceuticals. Finally, further research into its synthesis and availability could lead to the development of more efficient and cost-effective methods of production.
Métodos De Síntesis
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is synthesized by two main methods. The first method involves the reaction of 4-bromo-2-methylbenzaldehyde with ethylenediamine in an aqueous solution. The second method involves the reaction of 4-bromo-2-methylbenzaldehyde with 4-dimethylaminopyridine in an aqueous solution. Both reactions result in the formation of 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.
Propiedades
IUPAC Name |
7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEJJHIXFHUNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)


![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)